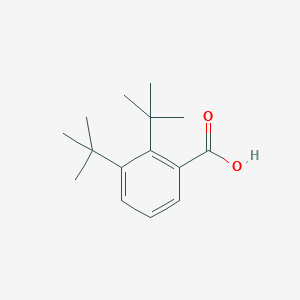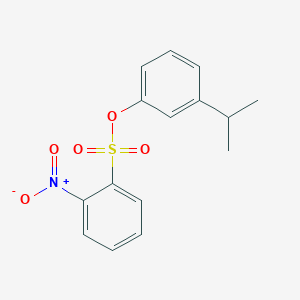
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a nitro group and a sulfonate group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method for the sulfonation of nitrobenzene involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions, such as the molar ratio of reactants, reaction temperature, and liquid hourly space velocity, are optimized to achieve high conversion rates and yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors to ensure efficient and safe reactions. The use of microreactors allows for precise control over reaction parameters, leading to improved safety and reduced reaction times compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce various sulfonate derivatives.
Scientific Research Applications
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism of action of (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate involves its reactive functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit specific biological activities. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2-nitrobenzenesulfonate: Similar structure but lacks the propan-2-yl group.
(3-Methylphenyl) 2-nitrobenzenesulfonate: Similar structure with a methyl group instead of a propan-2-yl group.
(3-Ethylphenyl) 2-nitrobenzenesulfonate: Similar structure with an ethyl group instead of a propan-2-yl group.
Uniqueness
(3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
25238-25-9 |
|---|---|
Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-11(2)12-6-5-7-13(10-12)21-22(19,20)15-9-4-3-8-14(15)16(17)18/h3-11H,1-2H3 |
InChI Key |
JOWJUFBTBSSNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
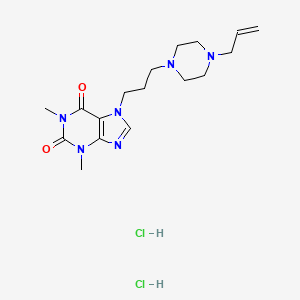

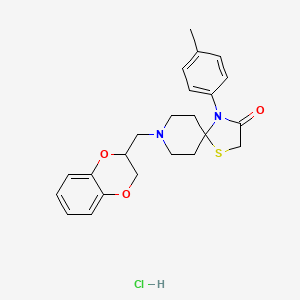

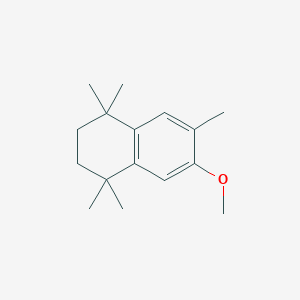


![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

